molecular formula C10H13BrSZn B14879842 2-n-ButylthiophenylZinc bromide

2-n-ButylthiophenylZinc bromide

Cat. No.: B14879842
M. Wt: 310.6 g/mol
InChI Key: RMWAMVSPMFAFDL-UHFFFAOYSA-M
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Description

2-n-ButylthiophenylZinc bromide is an organozinc compound with the molecular formula C10H13BrSZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its utility in various coupling reactions, making it a valuable tool in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-n-ButylthiophenylZinc bromide typically involves the reaction of 2-n-Butylthiophenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:

2-n-Butylthiophenyl bromide+Zn2-n-ButylthiophenylZinc bromide\text{2-n-Butylthiophenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-n-Butylthiophenyl bromide+Zn→2-n-ButylthiophenylZinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and other parameters to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-n-ButylthiophenylZinc bromide undergoes various types of reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form thiophenes.

    Substitution: It participates in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Typical nucleophiles include halides, amines, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenes.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-n-ButylthiophenylZinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of materials such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-n-ButylthiophenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including transmetalation, where the zinc atom is transferred to another metal catalyst, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • PhenylZinc bromide
  • 2-n-ButylphenylZinc bromide
  • ThiophenylZinc bromide

Comparison

2-n-ButylthiophenylZinc bromide is unique due to the presence of both a butyl group and a thiophene ring, which imparts distinct reactivity and selectivity in various reactions. Compared to similar compounds, it offers enhanced stability and versatility in synthetic applications, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C10H13BrSZn

Molecular Weight

310.6 g/mol

IUPAC Name

bromozinc(1+);butylsulfanylbenzene

InChI

InChI=1S/C10H13S.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-7H,2-3,9H2,1H3;1H;/q-1;;+2/p-1

InChI Key

RMWAMVSPMFAFDL-UHFFFAOYSA-M

Canonical SMILES

CCCCSC1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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